
N-methyl-2,3-dihydro-1-benzofuran-5-amine
Übersicht
Beschreibung
“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1-benzofuran-5-amine” is 1S/C9H11NO/c1-10-8-2-3-9-7 (6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a liquid at room temperature . It has a molecular weight of 149.19 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-methyl-2,3-dihydro-1-benzofuran-5-amine: has shown promise in the field of oncology. Benzofuran derivatives, including this compound, have been identified to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s mechanism of action and its potential as a therapeutic agent are areas of active research, aiming to develop novel cancer treatments with higher efficacy and fewer side effects.
Antibacterial Properties
Research has indicated that benzofuran compounds exhibit strong antibacterial properties. This makes N-methyl-2,3-dihydro-1-benzofuran-5-amine a candidate for the development of new antibacterial agents. Its effectiveness against a range of bacterial strains could lead to the synthesis of new drugs that combat antibiotic-resistant bacteria, a growing concern in global health .
Antioxidative Effects
The antioxidative properties of benzofuran derivatives are well-documented. N-methyl-2,3-dihydro-1-benzofuran-5-amine could be utilized in scientific research aimed at understanding oxidative stress-related diseases. Its potential application in preventing or treating conditions caused by oxidative damage is a significant area of interest for researchers .
Antiviral Applications
Benzofuran compounds have been found to have anti-viral activities. Specifically, N-methyl-2,3-dihydro-1-benzofuran-5-amine may play a role in the development of antiviral drugs. For example, a novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus, suggesting that similar compounds could be effective therapeutic drugs for viral diseases .
Organic Electronics
In the field of organic electronics, benzofuran derivatives are explored for their potential use in organic devices. The compound’s structure could be beneficial in the solution-phase n-doping of materials used in organic semiconductors. Research in this area aims to identify applications of current organic n-doping technology and design next-generation n-type dopants that are air-stable and capable of doping low-electron-affinity host materials .
Drug Design and Synthesis
The core structure of N-methyl-2,3-dihydro-1-benzofuran-5-amine is used in medicinal chemistry for the design and synthesis of new drugs. Its benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials. The compound’s versatility in drug design is attributed to its physicochemical properties, which make it a valuable scaffold for developing novel therapies .
Pharmacological Characterization
Pharmacological studies of benzofuran derivatives, including N-methyl-2,3-dihydro-1-benzofuran-5-amine , involve characterizing their biological activities and establishing structure-activity relationships. These studies are crucial for understanding how the chemical structure of the compound influences its biological effects and for guiding future drug development efforts .
Natural Product Synthesis
Benzofuran derivatives are ubiquitous in nature and are found in higher plants. The synthesis of complex benzofuran derivatives, such as N-methyl-2,3-dihydro-1-benzofuran-5-amine , involves unique methods like free radical cyclization cascades. These methods are essential for preparing polycyclic benzofuran compounds that could serve as natural drug lead compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-methyl-2,3-dihydro-1-benzofuran-5-amine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating that they likely interact with multiple biochemical pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-methyl-2,3-dihydro-1-benzofuran-5-amine are not well-studied. Its impact on bioavailability is therefore unknown. As a liquid compound , it may have different pharmacokinetic properties compared to solid compounds
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound may vary based on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-methyl-2,3-dihydro-1-benzofuran-5-amine interacts with its targets and its overall effectiveness. This compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXGHOHECTHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

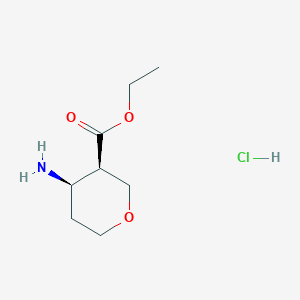
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)
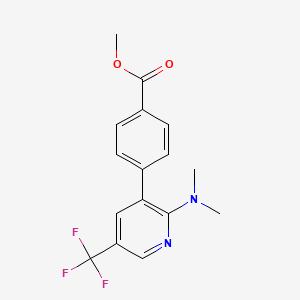
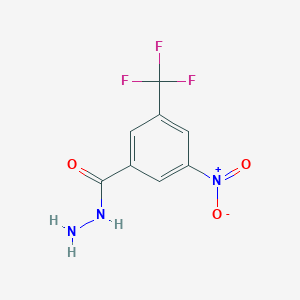
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)
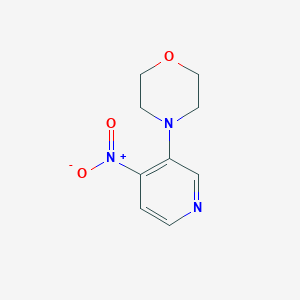
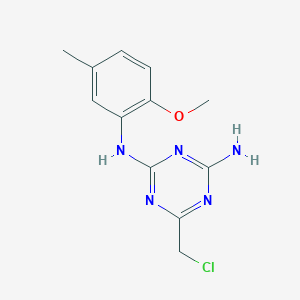
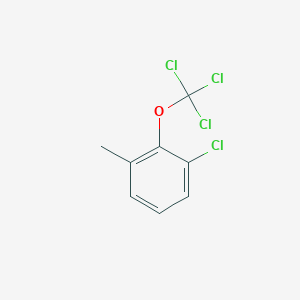
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)
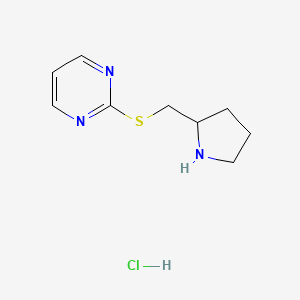
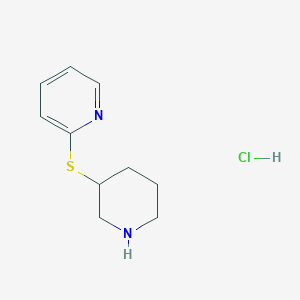
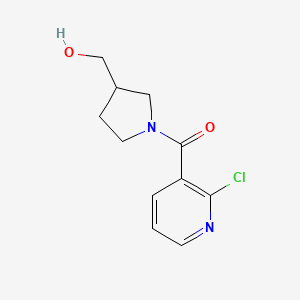
![3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456768.png)